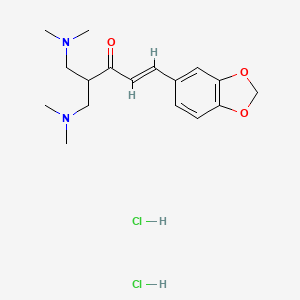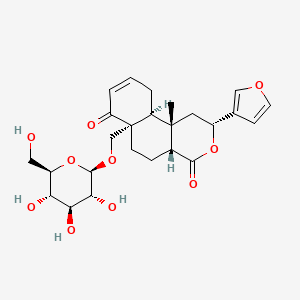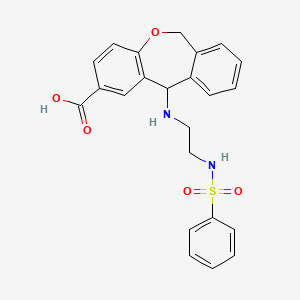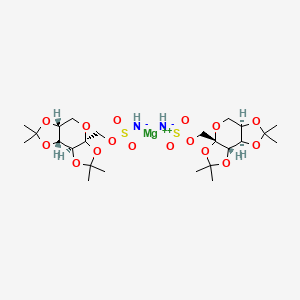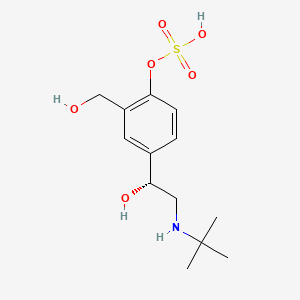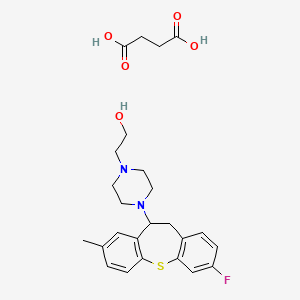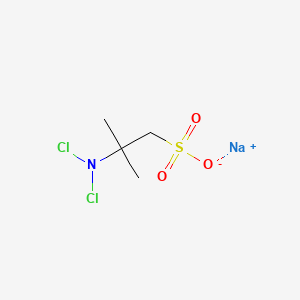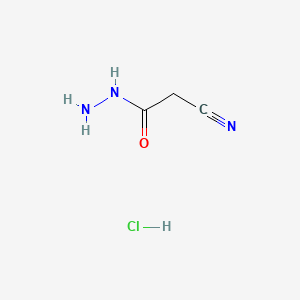
gamma-Terpinyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Terpinyl butyrate is a chemical compound that belongs to the class of terpenes, specifically a monoterpenoid ester. It is derived from gamma-terpineol and butyric acid. Terpenes are naturally occurring compounds found in plants, and they are known for their aromatic properties. This compound is often used in the fragrance and flavor industry due to its pleasant aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gamma-Terpinyl butyrate can be synthesized through the esterification of gamma-terpineol with butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of gamma-terpineol and butyric acid into the reactor, along with the acid catalyst. The reaction mixture is then heated and maintained at the desired temperature to achieve the esterification.
Análisis De Reacciones Químicas
Types of Reactions
Gamma-Terpinyl butyrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound back to gamma-terpineol.
Substitution: It can undergo substitution reactions where the butyrate group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction conditions typically involve an acidic or basic medium and elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions to achieve reduction.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable solvent, such as ethanol or methanol, under reflux conditions.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of this compound oxide and other oxidized derivatives.
Reduction: Reduction reactions yield gamma-terpineol as the major product.
Substitution: Substitution reactions produce various esters and other derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Gamma-Terpinyl butyrate has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other terpenoid compounds and as a reagent in organic synthesis.
Biology: this compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.
Industry: It is widely used in the fragrance and flavor industry to impart pleasant aromas to products such as perfumes, cosmetics, and food items.
Mecanismo De Acción
The mechanism of action of gamma-Terpinyl butyrate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, leading to cell lysis. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparación Con Compuestos Similares
Gamma-Terpinyl butyrate can be compared with other similar compounds, such as:
Alpha-Terpinyl acetate: Another monoterpenoid ester with similar aromatic properties, used in the fragrance industry.
Beta-Terpinyl butyrate: A structural isomer with different chemical and biological properties.
Gamma-Terpinyl acetate: Similar in structure but with an acetate group instead of a butyrate group, leading to different reactivity and applications.
This compound is unique due to its specific combination of gamma-terpineol and butyric acid, which imparts distinct aromatic and biological properties that are not found in other terpenoid esters.
Propiedades
Número CAS |
72596-23-7 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
(1-methyl-4-propan-2-ylidenecyclohexyl) butanoate |
InChI |
InChI=1S/C14H24O2/c1-5-6-13(15)16-14(4)9-7-12(8-10-14)11(2)3/h5-10H2,1-4H3 |
Clave InChI |
YSXQRJMSWVKTFC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC1(CCC(=C(C)C)CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)
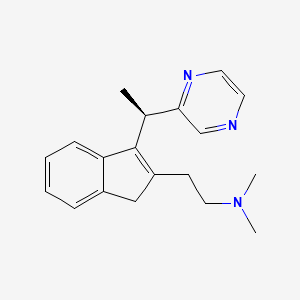
![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)
